Quinoline, (1-methylethyl)-

Description

The exact mass of the compound Quinoline, (1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinoline, (1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, (1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

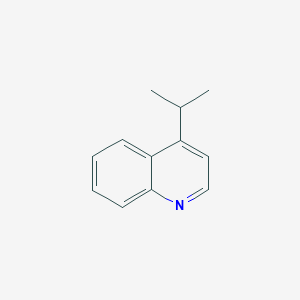

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYWOOUKPVJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862642 | |

| Record name | 4-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17507-25-4, 1333-53-5 | |

| Record name | 4-(1-Methylethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17507-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylquinoline (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017507254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LQY06C93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-methylethyl)-quinoline: Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-methylethyl)-quinoline, a substituted heterocyclic aromatic compound. Focusing primarily on the well-documented 6-isopropylquinoline isomer, this document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, offering valuable insights for its application in research and drug development.

Structure and IUPAC Nomenclature

(1-methylethyl)-quinoline, commonly known as isopropylquinoline, belongs to the quinoline family of compounds. The core of this molecule is a quinoline bicyclic heterocycle, which consists of a benzene ring fused to a pyridine ring. The "1-methylethyl" group, more commonly referred to as an isopropyl group, is a substituent on this quinoline core.

The IUPAC nomenclature for substituted quinolines follows a systematic numbering of the bicyclic ring system. Numbering begins at the nitrogen atom, proceeding around the pyridine ring and then through the fused benzene ring. Therefore, the precise IUPAC name of a (1-methylethyl)-quinoline depends on the position of the isopropyl group. A prominent and well-studied isomer is 6-(1-methylethyl)-quinoline , also known as 6-propan-2-ylquinoline or 6-isopropylquinoline .

Structure of 6-(1-methylethyl)-quinoline:

Physicochemical and Quantitative Data

The physicochemical properties of (1-methylethyl)-quinolines are crucial for their application in various scientific fields, including medicinal chemistry and materials science. The following table summarizes the key quantitative data for 6-isopropylquinoline (CAS No: 135-79-5).

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₂H₁₃N | - | [1] |

| Molecular Weight | 171.24 | g/mol | [2] |

| Density | 1.019 - 1.025 | g/cm³ at 25 °C | [3] |

| Boiling Point | 143 °C at 12 mmHg; 100 °C at 0.50 mm Hg | °C | [3] |

| Flash Point | 91.11 | °C | [3] |

| Water Solubility | 287 (experimental) | mg/L at 20 °C | [3] |

| logP (Octanol/Water Partition Coefficient) | 3.3 - 3.8 (estimated) | - | [4] |

| pKa | 5.16 ± 0.10 (predicted) | - | |

| Refractive Index | 1.586 - 1.593 | at 20 °C | [3] |

| Vapor Pressure | 0.011 | mmHg at 25 °C | [3] |

Experimental Protocols: Synthesis of 6-(1-methylethyl)-quinoline

The synthesis of substituted quinolines is often achieved through classic named reactions. The Doebner-von Miller reaction is a widely recognized method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This reaction is a variation of the Skraup synthesis and is particularly useful for producing substituted quinolines.[5][6]

Doebner-von Miller Synthesis of 6-isopropylquinoline

This protocol describes a plausible experimental procedure for the synthesis of 6-isopropylquinoline from 4-isopropylaniline and an α,β-unsaturated carbonyl compound.

Reaction Scheme:

4-isopropylaniline + α,β-unsaturated aldehyde/ketone --(Acid Catalyst)--> 6-isopropylquinoline

Materials and Reagents:

-

4-isopropylaniline

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

-

Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or a Lewis acid like tin tetrachloride)[2]

-

Oxidizing agent (often the Schiff base intermediate or air)

-

Solvent (e.g., water, or a biphasic system to reduce polymerization of the carbonyl compound)[7]

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylaniline in the chosen solvent.

-

Addition of Reagents: Slowly add the acid catalyst to the aniline solution with cooling. Subsequently, add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

-

Characterization: Confirm the structure of the synthesized 6-isopropylquinoline using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[8] The introduction of an isopropyl group can modulate these activities.

Antimicrobial Activity

Quinoline derivatives have been shown to possess significant antimicrobial properties. Some isoquinoline compounds, for example, have demonstrated the ability to perturb the cell wall and nucleic acid biosynthesis in Staphylococcus aureus.[9][10] This suggests a potential mechanism of action for isopropylquinoline derivatives as antibacterial agents.

Anticancer Activity

The quinoline scaffold is a key component in many anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[11] Several studies have highlighted the role of quinoline derivatives as inhibitors of critical signaling pathways in cancer cells, such as the NF-κB and PI3K/AkT/mTOR pathways.[12][13] While specific studies on 6-isopropylquinoline are limited, its structural similarity to other biologically active quinolines suggests it could be a candidate for investigation in cancer research.

Visualization of a Putative Signaling Pathway

The following diagram illustrates a generalized signaling pathway that can be targeted by quinoline derivatives, leading to an anticancer effect. This is a representative pathway, and the specific interactions of 6-isopropylquinoline would require further experimental validation.

Caption: Putative anticancer signaling pathways targeted by quinoline derivatives.

Conclusion

(1-methylethyl)-quinoline, particularly the 6-isopropyl isomer, is a versatile compound with well-defined physicochemical properties. Its synthesis via established methods like the Doebner-von Miller reaction makes it an accessible building block for further chemical exploration. The known biological activities of the broader quinoline class, especially in antimicrobial and anticancer applications, highlight the potential of isopropyl-substituted quinolines as lead compounds in drug discovery and development. Further research into the specific mechanisms of action and biological targets of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]

- 4. Isopropyl Quinoline | Givaudan [givaudan.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]

- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Isopropylquinoline: A Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of isopropylquinoline, a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life science industries.

Core Chemical Data

Isopropylquinoline exists in several isomeric forms, distinguished by the position of the isopropyl group on the quinoline ring structure. The molecular formula for all isomers is C₁₂H₁₃N, with a consistent molecular weight of 171.24 g/mol . Below is a summary of the key isomers and their corresponding Chemical Abstracts Service (CAS) numbers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Isopropylquinoline | 17507-24-3 | C₁₂H₁₃N | 171.24 |

| 4-Isopropylquinoline | 1333-53-5 | C₁₂H₁₃N | 171.24 |

| 6-Isopropylquinoline | 135-79-5 | C₁₂H₁₃N | 171.24 |

| 8-Isopropylquinoline | 6457-30-3 | C₁₂H₁₃N | 171.24 |

Synthesis and Experimental Protocols

The synthesis of quinoline derivatives can be achieved through various methods. A common approach is the Skraup synthesis, which involves the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent. For substituted quinolines like isopropylquinoline, modifications of this and other cyclization reactions are employed.

General Experimental Protocol for the Synthesis of 8-Isopropylquinoline:

While specific, detailed protocols for the synthesis of each isopropylquinoline isomer are proprietary or published in specialized literature, a general methodology can be extrapolated from established quinoline synthesis procedures. The following is a representative protocol for the synthesis of 8-isopropylquinoline, based on the principles of the Skraup reaction.

Materials:

-

2-Isopropylaniline

-

Glycerol

-

Aniline

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or other oxidizing agent)

-

Iron(II) sulfate (optional, as a moderator)

Procedure:

-

In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with concentrated sulfuric acid.

-

Slowly, and with cooling, glycerol is added to the sulfuric acid.

-

2-Isopropylaniline is then carefully added to the mixture.

-

An oxidizing agent, such as nitrobenzene, is introduced. A small amount of iron(II) sulfate can be added to moderate the reaction.

-

The mixture is heated cautiously. The reaction is often exothermic and may require initial cooling before heating to reflux.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled and poured into a large volume of water.

-

The solution is then neutralized with a base, such as sodium hydroxide, which precipitates the crude product.

-

The crude 8-isopropylquinoline is then purified using techniques such as steam distillation followed by fractional distillation or column chromatography.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.

Biological Significance and Signaling Pathways

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These compounds form the core structure of many pharmaceuticals and have been investigated for their potential as:

-

Antimalarial agents[4]

Inhibition of the NF-κB Signaling Pathway:

Recent research has highlighted the role of certain quinoline derivatives as modulators of critical cellular signaling pathways. For instance, a novel quinoline compound has been identified as an inhibitor of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor pathway.[5] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[5]

The mechanism of inhibition by this quinoline derivative involves interference with the nuclear translocation of NF-κB, thereby preventing the transcription of downstream target genes.[5] This discovery opens avenues for the development of novel therapeutic agents targeting NF-κB-driven pathologies.

Below is a diagram illustrating the logical flow of the canonical NF-κB signaling pathway and the point of intervention by a quinoline inhibitor.

Figure 1: Canonical NF-κB signaling pathway and inhibition by a quinoline derivative.

Future Directions

The versatility of the isopropylquinoline scaffold presents a promising platform for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships of different isomers and their derivatives is warranted to explore their full potential in drug discovery. In particular, the development of specific inhibitors for signaling pathways implicated in disease offers a promising avenue for future investigation.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Physicochemical Properties of Isopropylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isopropylquinoline. Isopropylquinoline, a substituted derivative of quinoline, is a significant scaffold in medicinal chemistry and a component in various industrial applications, notably in the fragrance industry. Understanding its physicochemical characteristics is paramount for its application in drug design, formulation development, and for predicting its environmental fate and toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations of synthetic and analytical workflows.

Core Physicochemical Data

The physicochemical properties of isopropylquinoline can vary depending on the position of the isopropyl group on the quinoline ring. The most common isomers are 6-isopropylquinoline, 4-isopropylquinoline, and 8-isopropylquinoline. The following tables summarize the available quantitative data for these isomers.

Table 1: General and Physical Properties of Isopropylquinoline Isomers

| Property | 6-Isopropylquinoline | 4-Isopropylquinoline | 8-Isopropylquinoline |

| Molecular Formula | C₁₂H₁₃N[1] | C₁₂H₁₃N | C₁₂H₁₃N[2] |

| Molecular Weight | 171.24 g/mol [3] | 171.24 g/mol | 171.24 g/mol [2] |

| Appearance | Colorless to yellow liquid[3][4] | Pale yellow to yellow clear liquid (est.)[5] | Colorless to pale yellow clear liquid (est.)[6] |

| Odor | Earthy, woody, root-like | - | - |

| Boiling Point | 280.71 °C (EPI 4.0)[4]; 100.00 °C @ 0.50 mm Hg[7] | 277.00 to 279.00 °C @ 760.00 mm Hg[5] | 271.52 °C @ 760.00 mm Hg (est.)[6]; 133-134 °C[8] |

| Specific Gravity | 1.019 - 1.025 @ 25 °C[4] | - | 1.026±0.06 g/cm³ (Predicted)[8] |

| Refractive Index | 1.586 - 1.593 @ 20 °C[4] | - | - |

| Vapor Pressure | 0.011 mmHg @ 25 °C (est.) | 0.007 mmHg @ 25 °C (est.)[5] | 0.011 mmHg @ 25 °C (est.)[6] |

| Flash Point | 91.11 °C (196.00 °F) TCC[7] | 114.44 °C (238.00 °F) TCC[5] | 109.90 °C (230.00 °F) (est.)[6] |

Table 2: Solubility and Partitioning Behavior of Isopropylquinoline Isomers

| Property | 6-Isopropylquinoline | 4-Isopropylquinoline | 8-Isopropylquinoline |

| Solubility in Water | Insoluble; 287 mg/L @ 20 °C (exp.)[4] | 51.26 mg/L @ 25 °C (est.)[5] | 51.26 mg/L @ 25 °C (est.)[6] |

| Solubility in Organic Solvents | Soluble in alcohol[4] | Soluble in alcohol[5] | Soluble in alcohol[6] |

| logP (o/w) | 3.537 (est.); 3.3 (Computed by XLogP3)[3] | 3.330 (est.)[5] | 3.650 (est.)[6]; 3.4 (Computed by XLogP3)[2] |

| pKa | 5.16±0.10 (Predicted)[1] | - | 4.92±0.17 (Predicted)[8] |

Synthesis of Isopropylquinoline

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry. Two classical methods, the Skraup synthesis and the Doebner-von Miller reaction, are particularly relevant for the preparation of substituted quinolines like isopropylquinoline.

Logical Workflow for Isopropylquinoline Synthesis

Caption: Synthetic routes to isopropylquinoline.

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is crucial for the reliable application of isopropylquinoline in research and development. The following sections outline standard experimental protocols that can be adapted for this purpose.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a widely accepted standard for its determination.

Experimental Workflow: Shake-Flask Method for logP Determination

Caption: Workflow for logP determination.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental property. A general protocol for determining the solubility of an organic compound is as follows.

Experimental Protocol: Solubility Determination

-

Solvent Selection: A range of solvents of varying polarity should be chosen, including water, buffered aqueous solutions at different pH values, and common organic solvents (e.g., ethanol, DMSO, dichloromethane).

-

Sample Preparation: A known amount of isopropylquinoline is added to a fixed volume of the chosen solvent in a vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: If undissolved solid remains, it is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of isopropylquinoline in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like isopropylquinoline, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A solution of isopropylquinoline of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[9] The ionic strength of the solution is kept constant using an electrolyte such as KCl.[10]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the isopropylquinoline solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Logical Relationship: pKa and Species Distribution

Caption: pH-dependent speciation of isopropylquinoline.

Biological Activity

While quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, specific data on the biological activities and signaling pathways of isopropylquinoline are limited in the public domain.[11][12] Its primary documented application is in the fragrance industry.[13] Some isoquinoline alkaloids have been reported to interfere with signaling pathways such as NF-κB and MAPK/ERK, but this has not been specifically demonstrated for isopropylquinoline.[14] Further research is required to elucidate the potential pharmacological effects of isopropylquinoline.

Conclusion

This technical guide has summarized the key physicochemical properties of isopropylquinoline, providing a foundation for its application in scientific research and development. The provided experimental protocols offer a starting point for the accurate determination of these properties. While data on the biological activities of isopropylquinoline are currently scarce, its structural similarity to other pharmacologically active quinolines suggests that it may be a valuable scaffold for future drug discovery efforts.

References

- 1. chem.ws [chem.ws]

- 2. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. 8-(isopropyl)quinoline CAS#: 6457-30-3 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.setu.ie [research.setu.ie]

- 13. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]

- 14. uel-repository.worktribe.com:443 [uel-repository.worktribe.com:443]

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological properties of quinoline-based compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] The versatility of the quinoline ring system allows for diverse functionalization, leading to derivatives with potent and selective effects against various pathological targets.[3] This technical guide delves into the significant therapeutic potential of quinoline derivatives, presenting a consolidated resource of their pharmacological activities supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, as well as the disruption of cellular processes like tubulin polymerization and angiogenesis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [5] |

| HCT-116 (Colon) | 5.34 | [5] | |

| MCF-7 (Breast) | 5.21 | [5] | |

| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [5] |

| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | [5] |

| A549 (Lung) | 7.47 | [5] | |

| MCF-7 (Breast) | 6.55 | [5] | |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [4] |

| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [4] | |

| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] | |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6][9]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][8]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[6][9] The intensity of the color is proportional to the number of viable cells.

Workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.

Anticancer Signaling Pathways

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of tyrosine kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Quinoline derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways.

Antimicrobial Activity

Quinoline derivatives, including the well-known fluoroquinolones, are potent antibacterial agents. They are also being investigated for their antifungal properties. Their primary mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [10] |

| Staphylococcus aureus | 3.12 - 12.5 | [10] | |

| Pseudomonas aeruginosa | 3.12 - 50 | [10] | |

| Escherichia coli | 3.12 - 50 | [10] | |

| Fungal Strain | MIC (µg/mL) | ||

| Aspergillus flavus | Potentially active | [10] | |

| Aspergillus niger | Potentially active | [10] | |

| Fusarium oxysporum | Potentially active | [10] | |

| Candida albicans | Potentially active | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoline derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[14]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[11]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth of the microorganism.[14]

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antiviral Activity

Several quinoline derivatives have been identified as potent antiviral agents against a range of viruses, including coronaviruses and enteroviruses.[15][16] Their mechanisms of action can involve interfering with viral entry, replication, or other stages of the viral life cycle.[15]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected quinoline derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [15] |

| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [15] |

| Quinoline analogue 19 | EV-D68 | RD | 0.05 - 0.10 | [16] |

| Quinoline compounds 1-4 | SARS-CoV-2 | Caco-2 | 5.9 - 18.9 | [17] |

| SARS-CoV-2 | Vero 76 | 1.5 - 2.9 | [17] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[18][19]

Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.[20]

-

Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the quinoline derivative.[18]

-

Infection: Infect the cell monolayer with the virus-compound mixture.[18]

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[19]

-

Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.[19]

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[19] The reduction in the number of plaques in the presence of the compound compared to the control is used to determine the antiviral activity.

Workflow for assessing the antiviral activity of quinoline derivatives using the plaque reduction assay.

Anti-inflammatory Activity

Quinoline derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response.[21]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of selected quinoline derivatives against COX-1 and COX-2 enzymes, with data presented as IC50 values.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Quinoline derivative 12c | COX-2 | 0.1 | [21] |

| Quinoline derivative 14a | COX-2 | 0.11 | [21] |

| Quinoline derivative 14b | COX-2 | 0.11 | [21] |

| Quinazoline derivative 9b | COX-1 | 0.064 | [22] |

| Ibuprofen (Reference) | COX-1 | 2.19 | [22] |

Experimental Protocol: COX Inhibition Assay

The COX inhibition assay measures the ability of a compound to inhibit the activity of COX enzymes.[23][24]

Methodology:

-

Enzyme Preparation: Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), heme, and a suitable buffer.[24]

-

Inhibitor Pre-incubation: Add the quinoline derivative to the enzyme mixture and pre-incubate to allow for binding.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[23]

-

Reaction Quenching: Stop the reaction after a specific time by adding a quenching agent (e.g., hydrochloric acid).[24]

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] The reduction in PGE2 production in the presence of the inhibitor is a measure of its inhibitory activity.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of quinoline derivatives are often mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[25][26] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[27]

Quinoline derivatives can inhibit the NF-κB signaling pathway at multiple points, reducing pro-inflammatory gene expression.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, have been cornerstones of antimalarial therapy for decades.[28] They are effective against the erythrocytic stages of the Plasmodium parasite. The primary mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.

Quantitative Antimalarial Data

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, with data presented as IC50 values.

| Compound/Derivative | Plasmodium falciparum Strain | IC50 | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | [28] |

| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | 0.014 - 5.87 µg/mL | [28] |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 3D7 | 0.62 µg/mL | [28] |

| Quinolinyl β-enaminone hybrid 95 | MDR PfK1 | 3.89 µM | [29] |

| CQS Pf3D7 | > 5 µM | [29] | |

| Compound 46 (Quinoline-pyrazole hybrid) | - | 0.036 µg/mL | [29] |

| Compound 60 (Quinoline-thiosemicarbazide hybrid) | - | 0.19 µg/mL | [29] |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro antimalarial activity of compounds.

Methodology:

-

Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a suitable culture medium.

-

Compound Addition: Add serial dilutions of the quinoline derivative to the parasite culture in a 96-well plate.

-

Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).

-

Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

Conclusion

Quinoline and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects, underscores their importance in drug discovery and development. The data, protocols, and pathway visualizations presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel quinoline-based therapeutics with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer test with the MTT assay method [bio-protocol.org]

- 7. researchhub.com [researchhub.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. youtube.com [youtube.com]

- 15. malariaworld.org [malariaworld.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 21. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. COX Inhibition Assay. [bio-protocol.org]

- 25. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Quinoline, (1-methylethyl)- in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2][3][4] The introduction of an isopropyl (1-methylethyl) substituent onto this privileged core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of isopropylquinoline derivatives. It aims to serve as a vital resource for professionals engaged in drug discovery and development by detailing experimental protocols, presenting quantitative biological data, and visualizing key molecular pathways and experimental workflows.

Introduction to the Isopropylquinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a structural motif found in numerous natural products and synthetic drugs.[2][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[6][7]

The strategic addition of a (1-methylethyl) or isopropyl group is a common tactic in medicinal chemistry to enhance a compound's therapeutic potential. This small, branched alkyl group can:

-

Increase Lipophilicity: Facilitating passage through biological membranes.

-

Enhance Binding Affinity: By providing favorable van der Waals interactions with hydrophobic pockets in target proteins.

-

Improve Metabolic Stability: The branched nature of the isopropyl group can sterically hinder metabolic enzymes, prolonging the compound's half-life.[6]

This guide will explore the synthesis and multifaceted biological activities of various isopropylquinoline isomers.

Synthesis of Isopropylquinoline Derivatives

The synthesis of the quinoline core is well-established, with several classic named reactions providing versatile routes to a wide range of derivatives. These methods can be adapted to incorporate the isopropyl group by using appropriately substituted starting materials.

Key Synthetic Reactions:

-

Skraup Synthesis: This was the first laboratory-scale synthesis of quinoline, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[6][8] By using an aniline substituted with an isopropyl group, the corresponding isopropylquinoline can be prepared.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol, offering greater flexibility in the substitution pattern.[6][8]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group.[6][8] It is particularly useful for preparing 2-substituted quinoline derivatives.[8]

-

Combes Quinoline Synthesis: This reaction produces 2,4-disubstituted quinolines from the condensation of anilines and β-diketones.[6][8]

The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring.

Biological Activities and Therapeutic Applications

Derivatives of the isopropylquinoline scaffold have been investigated for a range of therapeutic applications, demonstrating notable activity in anticancer, antimicrobial, and antiviral research.

Anticancer Activity

Quinoline derivatives are a significant class of anticancer agents, with mechanisms including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[2] Several studies have highlighted the potential of quinoline-based compounds to induce apoptosis and arrest the cell cycle in various cancer cell lines.[1][2]

One area of interest is the development of 2-phenylquinolin-4-amine derivatives as inducers of apoptosis. In a study focused on this scaffold, several compounds demonstrated potent activity.

| Compound ID | Target Assay | IC50 / EC50 (µM) | Cancer Cell Line | Reference |

| 7a | Caspase-3 Activation | 6.06 (EC50) | - | [9] |

| 7d | Caspase-3 Activation | 6.69 (EC50) | - | [9] |

| 7a | Antiproliferative | 8.12 (IC50) | HT-29 (Colon) | [9] |

| 7d | Antiproliferative | 9.19 (IC50) | HT-29 (Colon) | [9] |

| 7i | Antiproliferative | 11.34 (IC50) | HT-29 (Colon) | [9] |

Table 1: In vitro anticancer activity of selected 2-phenylquinolin-4-amine derivatives.[9]

The mechanism often involves the activation of key apoptotic proteins. The induction of apoptosis by these compounds can be visualized as a signaling cascade.

Antimicrobial Activity

The quinoline core is present in many antibacterial and antifungal agents. Isopropylquinoline derivatives have also shown promise in this area. A study on novel quinoline derivatives designed as peptide deformylase (PDF) enzyme inhibitors demonstrated excellent activity against a range of bacterial and fungal strains.[10][11]

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 2 | Bacillus cereus | 3.12 - 50 | [10][11] |

| Compound 6 | Staphylococcus | 3.12 - 50 | [10][11] |

| Compound 6 | Escherichia coli | 3.12 - 50 | [10][11] |

| Compound 6 | C. albicans | Potent Activity | [10][11] |

Table 2: In vitro antimicrobial and antifungal activity of selected quinoline derivatives.[10][11]

The mechanism of action for these compounds involves the inhibition of the bacterial enzyme peptide deformylase, which is essential for bacterial protein synthesis.

Antiviral Activity

Targeting host factors is an emerging strategy to develop broad-spectrum antiviral drugs that are less prone to resistance. Human dihydroorotate dehydrogenase (DHODH) is a crucial enzyme for pyrimidine biosynthesis and has been identified as a viable host target for antiviral therapy. A potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was discovered to be a powerful inhibitor of human DHODH.[]

| Compound ID | Target | IC50 / EC50 | Virus Strain | Reference |

| C44 | Human DHODH | 1 nM (IC50) | - | [] |

| C44 | VSV Replication | 2 nM (EC50) | Vesicular Stomatitis Virus | [] |

| C44 | WSN-Influenza Replication | 41 nM (EC50) | Influenza A Virus | [] |

Table 3: In vitro antiviral and enzyme inhibitory activity of a lead isopropylquinoline derivative.[]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HT-29) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells, with final concentrations typically ranging from 0.1 to 100 µM. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The "Quinoline, (1-methylethyl)-" scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The incorporation of the isopropyl group effectively modulates the biological activity of the quinoline core, leading to potent compounds with anticancer, antimicrobial, and antiviral properties. The data and protocols presented in this guide underscore the significant potential of these derivatives.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the lead compounds for enhanced potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.

This technical guide provides a solid foundation for researchers and scientists to build upon, accelerating the discovery and development of next-generation therapies based on the isopropylquinoline scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jptcp.com [jptcp.com]

- 6. Quinoline, (1-methylethyl)- | 1333-53-5 | Benchchem [benchchem.com]

- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of quinoline alkaloids

An In-depth Technical Guide to the Natural Occurrence of Quinoline Alkaloids

Introduction

Quinoline alkaloids are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial attention for over two centuries.[1] These natural products are characterized by a fused ring structure composed of a benzene ring and a pyridine ring. Their diverse biological activities, ranging from antimalarial and anticancer to anti-inflammatory and antiviral properties, make them a focal point for researchers, scientists, and drug development professionals.[1][2]

The journey of quinoline alkaloids in modern medicine began with the isolation of quinine from the bark of the Cinchona tree in 1820, which revolutionized the treatment of malaria.[1] Another prominent member, camptothecin, isolated from Camptotheca acuminata, has become a cornerstone in the development of anticancer drugs due to its potent DNA topoisomerase I inhibitory activity.[1][2] This guide provides a comprehensive overview of the natural occurrence of quinoline alkaloids, their biosynthesis, quantitative distribution, and the experimental protocols used for their isolation and analysis.

Natural Distribution of Quinoline Alkaloids

Quinoline alkaloids are not ubiquitously distributed in nature but are found in specific families of plants, as well as in various microorganisms and, to a lesser extent, animals.[3][4]

Occurrence in the Plant Kingdom

The primary sources of quinoline alkaloids are higher plants, particularly within the Rutaceae and Rubiaceae families.[5][6]

-

Rubiaceae Family: This family is most famous for the genus Cinchona, the source of quinine, quinidine, cinchonine, and cinchonidine.[5][7] These alkaloids are predominantly located in the bark of the tree, with concentrations varying by species and age of the plant.[7] The genus Anthocephalus has also been shown to produce cinchonine.[8]

-

Rutaceae Family: A diverse range of quinoline alkaloids has been isolated from this family. Genera such as Galipea, Choisya, Ruta, and Acronychia are known producers.[5][6][9] For instance, Galipea longiflora contains 2-phenyl-quinoline and 4-methoxy-2-phenyl-quinoline as major alkaloids in all its organs.[7] Choisya ternata is a source of skimmianine, anhydroevoxine, and choisyine.[2][9]

-

Nyssaceae Family: The Chinese "Happy Tree," Camptotheca acuminata, is the natural source of the potent anticancer agent camptothecin.[2][5]

Occurrence in Microorganisms and Animals

The presence of quinoline alkaloids extends beyond the plant kingdom. Various fungi and bacteria synthesize these compounds, often as a defense mechanism to reduce competition in their environment.[3][4] Marine organisms have also been identified as sources. For example, 4,8-quinolinediol has been isolated from cephalopod ink, and 2-heptyl-4-hydroxyquinoline is produced by a marine pseudomonad.[10]

Quantitative Analysis of Quinoline Alkaloids

The concentration of quinoline alkaloids can vary significantly depending on the species, the specific organ of the organism, and environmental conditions. The following tables summarize available quantitative data from the literature.

| Alkaloid(s) | Source Organism | Plant/Organism Part | Concentration / Yield | Reference |

| Total Quinoline Alkaloids | Cinchona spp. | Bark | 6-10% of total bark weight | [7] |

| Quinine | Cinchona spp. | Bark | Varies, major component | [7] |

| Quinidine | Cinchona calisaya, C. tayansis | Bark | ~0.2% (higher in these species) | [7] |

| Total Alkaloids (TAB) | Galipea longiflora | All Organs | 93 ± 3% of TAB composition | [7] |

| 2-phenyl-quinoline | Galipea longiflora | All Organs | 67% of TAB | [7] |

| 4-methoxy-2-phenyl-quinoline | Galipea longiflora | All Organs | 11% of TAB | [7] |

| 2-pentyl-quinoline | Galipea longiflora | All Organs | 9% of TAB | [7] |

Biosynthesis of Quinoline Alkaloids

The biosynthesis of many quinoline alkaloids, particularly the Cinchona type, originates from the amino acid tryptophan.[3][11] The pathway involves a key intermediate, strictosidine, which is also a precursor for terpenoid indole alkaloids. This demonstrates a divergence in secondary metabolic pathways within the same organism.[11] Tryptophan is first converted to tryptamine, which then condenses with secologanin (a monoterpenoid) to form strictosidine.[11] Subsequent rearrangements and enzymatic modifications of the strictosidine structure lead to the formation of the characteristic quinoline core. Another biosynthetic route involves the condensation of 3-hydroxyanthranilic acid (a metabolite of tryptophan) with malonyl-SCoA, followed by cyclization.[3]

Experimental Protocols

The extraction, isolation, and characterization of quinoline alkaloids are critical steps in their study and utilization. The following sections detail common methodologies.

General Experimental Workflow

The process begins with the collection and preparation of the source material, followed by extraction, purification, and finally, analysis and identification of the target alkaloids.

Extraction Protocols

5.2.1 Soxhlet Extraction [9] This is a classical and exhaustive extraction method.

-

Preparation: Weigh 100 g of dried, powdered plant material (e.g., Choisya ternata leaves).

-

Apparatus: Place the material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Solvent: Fill the distilling flask with a suitable solvent, such as ethanol.

-

Extraction: Heat the flask to 80°C. The solvent will vaporize, condense, and drip into the thimble, extracting the alkaloids. When the liquid level reaches the siphon arm, the extract is siphoned back into the flask.

-

Duration: Continue the process for an extended period (e.g., 72 hours) to ensure complete extraction.

-

Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude extract.

5.2.2 Microwave-Integrated Extraction and Leaching (MIEL) [12][13] This modern technique offers a rapid and efficient alternative to conventional methods.[13]

-

Apparatus: Perform the extraction in a multimode microwave reactor (e.g., Milestone NEOS, 2.45 GHz).

-

Sample Preparation: Place the powdered bark of Cinchona succirubra into the reactor.

-

Four-Step Process:

-

Step 1 (Impregnation): Add solvent to the sample and allow it to impregnate the plant matrix.

-

Step 2 (Microwave Heating): Apply microwave power to heat the solvent and sample, causing the plant cells to rupture and release the alkaloids. Optimal conditions are determined using response surface methodology.

-

Step 3 (Leaching): Allow the alkaloids to leach into the solvent.

-

Step 4 (Cooling/Collection): Cool the mixture and collect the extract.

-

-

Comparison: The entire MIEL process can be completed in approximately 32 minutes, yielding results quantitatively and qualitatively similar to a 3-hour Soxhlet extraction.[13]

Isolation and Purification Protocol: High-Speed Countercurrent Chromatography (HSCCC)[10]

HSCCC is a liquid-liquid partition chromatography technique effective for separating alkaloids from crude extracts.

-

Solvent System Preparation: Prepare a two-phase solvent system. A common versatile system is HEMWat (hexane-ethyl acetate-methanol-water) in a 4:6:5:5 volume ratio. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).

-

Apparatus Setup: Fill the HSCCC coil with the stationary phase (either upper or lower phase, depending on the separation).

-

Sample Injection: Dissolve the crude extract in a small volume of the solvent system and inject it into the apparatus.

-

Elution: Pump the mobile phase through the coil at a specific flow rate while the coil rotates. This generates a hydrodynamic equilibrium, partitioning the compounds between the two phases based on their partition coefficients.

-

Fraction Collection: Collect fractions of the eluent over time.

-

Analysis: Analyze the collected fractions using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which fractions contain the pure alkaloids.

Analytical Protocols

5.4.1 Thin-Layer Chromatography (TLC) [14] TLC is used for rapid qualitative analysis and monitoring of fractions.

-

Plate Preparation: Use a pre-coated silica gel TLC plate.

-

Spotting: Apply a small spot of the crude extract or isolated fraction onto the baseline of the plate.

-

Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., toluene-ethyl acetate, 9:1).

-

Visualization: After the solvent front has moved up the plate, remove and dry it. Visualize the spots under UV light or by spraying with a visualizing agent, such as Bouchardat's reagent, which produces characteristic orange bands for alkaloids.

-

Rf Value Calculation: Calculate the Retention factor (Rf) for each spot to aid in identification.

5.4.2 High-Performance Liquid Chromatography (HPLC) [13] HPLC is used for the quantitative and qualitative analysis of alkaloids.

-

Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Diode Array Detector).

-

Mobile Phase: Prepare an appropriate mobile phase, which is often a gradient mixture of solvents like acetonitrile and water with an acid modifier (e.g., formic acid).

-

Analysis: Inject the sample extract. The compounds will separate based on their affinity for the stationary and mobile phases.

-

Quantification: Compare the retention times and peak areas of the sample components to those of known alkaloid standards (e.g., quinine, quinidine, cinchonine) to identify and quantify them.

Conclusion

The natural world remains a vast and valuable repository of complex chemical structures with potent biological activities. Quinoline alkaloids, with their rich history and diverse sources ranging from the bark of the Cinchona tree to microorganisms, exemplify the importance of natural product research.[1][3] Their applications in treating diseases like malaria and cancer underscore their significance in modern medicine.[1] A thorough understanding of their distribution, biosynthesis, and the advanced experimental protocols for their extraction and analysis is crucial for researchers and professionals dedicated to discovering and developing new therapeutic agents from nature's pharmacopeia.

References

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bot Verification [rasayanjournal.co.in]

Spectroscopic Analysis of (1-methylethyl)-quinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (1-methylethyl)-quinoline, also known as isopropylquinoline. Aimed at researchers, scientists, and professionals in drug development, this document compiles available spectroscopic data, details relevant experimental methodologies, and visualizes a key synthetic pathway. Due to the prevalence of data for the 6-isopropylquinoline isomer, this guide will focus on this specific compound, with data for other isomers specified where noted.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for isomers of (1-methylethyl)-quinoline.

Table 1: Mass Spectrometry Data

| Isomer | Method | Key Fragments (m/z) | Source |

| 6-Isopropylquinoline | GC-MS | 171 (M+), 156, 154 | PubChem CID 67285[1] |

| 2-Isopropylquinoline | MS | Data mentioned but not detailed | McMaster University[2] |

| 8-Isopropylquinoline | MS | Data mentioned but not detailed | McMaster University[2] |

Note: The mass spectrum of 6-isopropylquinoline shows a molecular ion peak (M+) at m/z 171, corresponding to its molecular weight. The peak at m/z 156 likely results from the loss of a methyl group (CH₃).

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.0 |

| Isopropyl CH | 3.0 - 4.0 (septet) | |

| Isopropyl CH₃ | 1.2 - 1.5 (doublet) | |

| ¹³C | Aromatic Carbons | 120 - 150 |

| Isopropyl CH | 30 - 40 | |

| Isopropyl CH₃ | 20 - 25 |

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Spectroscopy | Region | Expected Absorptions |

| IR | 3100-3000 cm⁻¹ | C-H stretching (aromatic) |

| 3000-2850 cm⁻¹ | C-H stretching (aliphatic) | |

| 1600-1450 cm⁻¹ | C=C and C=N stretching (aromatic ring) | |

| UV-Vis | 200-400 nm | Multiple absorption bands characteristic of the quinoline chromophore. The position and intensity of these bands are influenced by the isopropyl substituent and the solvent.[7][8][9][10] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (1-methylethyl)-quinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a common method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12]

Materials:

-

Aniline derivative (e.g., 4-isopropylaniline)

-

α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid)

-

Oxidizing agent (e.g., arsenic acid, or atmospheric oxygen)

Procedure:

-

The aniline derivative is mixed with the α,β-unsaturated carbonyl compound in the presence of a strong acid.

-

The reaction mixture is heated.

-

An oxidizing agent is introduced to facilitate the aromatization of the dihydroquinoline intermediate to the final quinoline product.

-

The product is then isolated and purified, typically by distillation or chromatography.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

Procedure:

-

Sample Preparation: A dilute solution of (1-methylethyl)-quinoline in a volatile organic solvent (e.g., dichloromethane, methanol) is prepared.

-

Injection: A small volume of the sample is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the purified (1-methylethyl)-quinoline is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory for liquid samples.[2][13][14][15]

Procedure (using ATR):

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of neat (1-methylethyl)-quinoline is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: A dilute solution of (1-methylethyl)-quinoline is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

-

Cuvette Preparation: Two quartz cuvettes are cleaned and rinsed with the solvent. One is filled with the pure solvent (the blank) and the other with the sample solution.[16][17][18][19]

-

Baseline Correction: The spectrophotometer's baseline is recorded with the blank cuvette in the sample and reference beams.

-

Data Acquisition: The blank cuvette in the sample beam is replaced with the sample cuvette, and the absorption spectrum is recorded over the desired wavelength range (typically 200-400 nm).

Visualizations

The following diagram illustrates a plausible mechanism for the Doebner-von Miller synthesis of a quinoline derivative.

Caption: Doebner-von Miller reaction pathway.

References

- 1. 6-Isopropylquinoline | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. researchgate.net [researchgate.net]